Crocidolite asbestos

Description

Properties

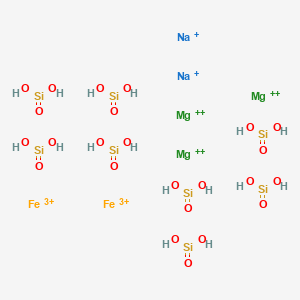

IUPAC Name |

trimagnesium;disodium;dihydroxy(oxo)silane;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3Mg.2Na.8H2O3Si/c;;;;;;;8*1-4(2)3/h;;;;;;;8*1-2H/q2*+3;3*+2;2*+1;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEFFCDROVNTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H16Mg3Na2O24Si8+14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Asbestos is a slender, fine, flaxy fiber. Long term occupational exposure to the dust can result in lung cancer. Asbestos is resistant to fire and most solvents. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a heat resistant material, in cement, furnace bricks, and brake linings., LAVENDER, BLUE OR GREENISH FIBROUS SOLID., Blue fibrous, odorless solid. | |

| Record name | ASBESTOS, [BLUE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROCIDOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ASBESTOS - CROCIDOLITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/154 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes | |

| Record name | ASBESTOS, [BLUE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ASBESTOS - CROCIDOLITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/154 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none | |

| Record name | ASBESTOS, [BLUE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROCIDOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 3.3-3.4 | |

| Record name | CROCIDOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | ASBESTOS, [BLUE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ASBESTOS - CROCIDOLITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/154 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

12001-28-4 | |

| Record name | ASBESTOS, [BLUE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Asbestos, crocidolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asbestos, crocidolite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIDOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ASBESTOS - CROCIDOLITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/154 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1112 °F (Decomposes) (NIOSH, 2023), 1112 °F (decomposes) | |

| Record name | ASBESTOS, [BLUE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ASBESTOS - CROCIDOLITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/154 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Crocidolite Asbestos: A Technical Guide to its Mineralogical Properties and Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocidolite, also known as blue asbestos, is a fibrous form of the amphibole mineral riebeckite.[1][2] It is considered one of the most hazardous types of asbestos due to its physical and chemical properties, which allow its thin, brittle fibers to be easily inhaled and deposited deep within the respiratory tract.[1] This guide provides a comprehensive overview of the mineralogical properties and chemical composition of crocidolite, intended to serve as a technical resource for researchers, scientists, and professionals in drug development who are investigating the health impacts of this material.

Chemical Composition

Crocidolite is a sodium iron silicate, with a chemical formula that can vary due to substitutions of magnesium for iron.[3] The representative chemical formula for crocidolite is Na₂(Fe²⁺)₃(Fe³⁺)₂Si₈O₂₂(OH)₂.[1][2][4] The presence of iron is responsible for its characteristic blue color.[1]

Below is a table summarizing the typical chemical composition of crocidolite.

| Property | Value / Description |

| Mineral Group | Amphibole (riebeckite)[1] |

| Chemical Formula | Na₂(Fe²⁺)₃(Fe³⁺)₂Si₈O₂₂(OH)₂[1][2][4] |

| Alternate Formula | Na₂Mg₁.₅Fe²⁺₁.₅Fe³⁺₂--INVALID-LINK--₂ - Na₂Fe²⁺₃Fe³⁺₂--INVALID-LINK--₂ |

| Key Elements | Sodium (Na), Iron (Fe), Silicon (Si) |

Mineralogical and Physical Properties

Crocidolite belongs to the monoclinic crystal system.[1][3] Its fibers are typically straight, thin, and brittle, which contributes to their hazardous nature.[1] These fine fibers can have a diameter of less than 0.2 μm.[1]

The following table details the key mineralogical and physical properties of crocidolite.

| Property | Value / Description |

| Crystal System | Monoclinic[1][3] |

| Fiber Habit | Asbestiform (fibrous), thin, straight, brittle[1] |

| Color | Bright blue to blue-gray[1] |

| Luster | Vitreous to silky |

| Hardness (Mohs) | 5 - 6[1] |

| Density (g/cm³) | 3.2 - 3.3[1] |

| Refractive Indices | 1.670 - 1.717[3] |

| Sign of Elongation | Negative[3] |

| Pleochroism | Strong[3] |

| Fiber Diameter | Often <0.2 μm[1] |

| Layerline Spacing (SAED) | 5.3 Å[3] |

Experimental Protocols

The characterization of crocidolite asbestos relies on several key analytical techniques. The primary methods include Polarized Light Microscopy (PLM) and Transmission Electron Microscopy (TEM).

Polarized Light Microscopy (PLM)

PLM is a widely used technique for the initial identification of asbestos fibers. It utilizes the unique optical properties of different asbestos types.

Methodology:

-

Sample Preparation: A small portion of the bulk sample is placed on a microscope slide. Several drops of a refractive index liquid (e.g., n = 1.550 for initial screening) are added to the sample, which is then covered with a coverslip.

-

Initial Observation: The slide is viewed under a polarized light microscope at low magnification (10-40x) to locate potential fibers.

-

Fiber Isolation: Suspected asbestos fibers are isolated from the material matrix for more detailed analysis.

-

Optical Property Assessment: At higher magnification, the following optical properties are observed:

-

Morphology: Crocidolite fibers typically appear as thin, straight needles.

-

Color and Pleochroism: Crocidolite exhibits strong pleochroism, meaning its color appears to change as the stage is rotated.

-

Birefringence: The interference colors of the fibers are observed between crossed polarizers.

-

Extinction: The angle at which the fiber becomes dark (extinct) when the stage is rotated between crossed polarizers is determined. Crocidolite exhibits parallel extinction.

-

Sign of Elongation: A compensator plate is used to determine the sign of elongation. Crocidolite has a negative sign of elongation.[3]

-

-

Dispersion Staining: This technique is used to determine the refractive indices of the fibers by observing the color fringes at the fiber edges. This helps to confirm the identity of the asbestos type.

Transmission Electron Microscopy (TEM)

TEM is a high-resolution method used to identify and characterize asbestos fibers, especially those that are too small to be resolved by PLM.

Methodology:

-

Sample Preparation: A portion of the sample is prepared by ashing to remove organic material. The residue is then suspended in a liquid and a small drop is placed onto a TEM grid and allowed to dry.

-

Imaging: The grid is placed in the TEM, and the electron beam is used to generate a high-magnification image of the fibers. The morphology (shape and size) of the fibers is observed. Crocidolite fibers appear as straight, needle-like structures.

-

Selected Area Electron Diffraction (SAED): A focused electron beam is diffracted by the crystal lattice of an individual fiber. The resulting diffraction pattern is characteristic of the mineral's crystal structure. For crocidolite, SAED shows a layer-line spacing of 5.3 Å.[3]

-

Energy-Dispersive X-ray Spectroscopy (EDS): The electron beam is used to excite the atoms within the fiber, causing them to emit X-rays with energies characteristic of the elements present. EDS analysis of crocidolite will show peaks for sodium, iron, and silicon, confirming its chemical composition.

Cellular and Molecular Interactions

Exposure to this compound is strongly linked to the development of malignant mesothelioma.[5] The underlying mechanisms involve the dysregulation of several key cellular signaling pathways.

Upon inhalation, crocidolite fibers can interact with mesothelial cells, leading to a cascade of events including DNA damage, cell cycle dysregulation, and inflammation.[5] Key signaling pathways implicated in crocidolite-induced pathogenesis include:

-

p53 and NF-κB Pathways: These are central regulators affected by crocidolite exposure, playing roles in DNA damage response and inflammation.[5]

-

EGFR/ERK and PI3K/Akt Pathways: These pathways, involved in cell growth and survival, are often dysregulated in malignant mesothelial cells following asbestos exposure.[5]

-

HMGB1 and TNF-α Signaling: In response to cellular damage caused by asbestos fibers, mesothelial cells can release High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP). This, in turn, can lead to the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Below are diagrams illustrating a simplified experimental workflow for asbestos analysis and a conceptual overview of the signaling pathways affected by crocidolite exposure.

Caption: Simplified workflow for asbestos analysis.

References

- 1. aiohomeservices.com [aiohomeservices.com]

- 2. Asbestos - Wikipedia [en.wikipedia.org]

- 3. EMSL | this compound [emsl.com]

- 4. Riebeckite | Silicate, Amphibole, Asbestos | Britannica [britannica.com]

- 5. This compound-induced signal pathway dysregulation in mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

geological formation and occurrence of crocidolite deposits

An In-depth Technical Guide on the Geological Formation and Occurrence of Crocidolite Deposits

Introduction

Crocidolite, commonly known as blue asbestos, is the fibrous form of the amphibole mineral riebeckite.[1][2][3] It is considered the most hazardous type of asbestos due to its very fine, sharp, and brittle fibers that can be easily inhaled, leading to a higher risk of asbestos-related diseases.[1][4] This technical guide provides a comprehensive overview of the geological processes leading to the formation of crocidolite deposits, their global occurrence, and the methodologies used for their characterization. The content is intended for researchers, scientists, and professionals in related fields who require a detailed understanding of this mineral's geological context.

Mineralogy and Properties of Crocidolite

Crocidolite is a sodium-iron-silicate belonging to the amphibole group of minerals.[1] Unlike the curly fibers of chrysotile (serpentine asbestos), amphibole fibers like crocidolite are needle-like.[2] Its formation is intrinsically linked to specific geochemical and metamorphic conditions, resulting in unique physical and chemical properties.

Chemical and Physical Properties

The defining characteristics of crocidolite are summarized in the table below. These properties dictated its historical industrial applications, particularly its use in high-pressure insulation and acid-resistant materials, before its health risks were fully understood.[1]

| Property | Value / Description | Reference |

| Mineral Group | Amphibole (fibrous riebeckite) | [1][2] |

| Chemical Formula | Na₂(Fe²⁺₃Fe³⁺₂)Si₈O₂₂(OH)₂ | [1][2] |

| Crystal System | Monoclinic | [1] |

| Color | Bright blue to blue-gray | [1] |

| Fiber Structure | Thin, straight, brittle | [1][4] |

| Hardness (Mohs) | 5–6 | [1] |

| Density | 3.2–3.3 g/cm³ | [1] |

| Fiber Diameter | Often < 0.2 μm | [1] |

| Decomposition Temp. | Fuses at relatively low temperatures | [3][5] |

Geological Formation of Crocidolite Deposits

The genesis of crocidolite is a complex process involving metamorphism, specific host rock chemistry, and structural controls. The formation is largely restricted to Precambrian banded iron formations (BIFs).[4][6]

Host Rock and Precursor Materials

Crocidolite exclusively forms in iron-rich sedimentary rocks, specifically BIFs.[1][4] These formations are ancient sedimentary rocks consisting of alternating thin layers of chert (microcrystalline quartz), magnetite, and hematite.[1][6] The process is thought to begin with the consolidation of a gel of iron hydroxide and colloidal silica, which forms the primary layers of the BIF.[7]

Metamorphic and Geochemical Processes

The transformation of these iron-rich sediments into crocidolite deposits occurs through the following key processes:

-

Metamorphism : The BIFs undergo regional metamorphism, which involves changes in the rock due to heat and pressure without melting.[4] Crocidolite formation is typically associated with high-pressure, low-temperature metamorphic conditions compared to other amphiboles.[4] One study of the Penge Iron Formation in South Africa, which contains both crocidolite and amosite, indicated that metamorphism occurred at temperatures of 420-460°C and pressures of 2.6 ± 0.8 kbar.[8]

-

Hydrothermal Alteration : The presence of sodium is critical. Crocidolite is believed to form from the movement of sodium-rich brines through the iron formations.[9][10] This hydrothermal alteration of riebeckite-rich host rocks facilitates the growth of fibrous crystals.[1]

-

Role of Stress : Mechanical stress is considered a necessary component for the formation of fibrous crocidolite.[7] Fibers tend to form in areas of shearing (slip fibers) or rock dilation (cross-fibers), where physical space is created for the crystals to grow in their characteristic fibrous habit.[7]

-

Nucleation : It is presumed that magnetite particles within the BIF act as nucleating agents for the formation of crocidolite fiber veins.[7]

The diagram below illustrates the geological pathway for the formation of crocidolite deposits.

Caption: Geological formation pathway of crocidolite.

Occurrence and Distribution

Crocidolite deposits are not widespread and commercial mining operations were concentrated in a few key locations around the world before being shut down due to health concerns.[11][12]

-

South Africa : The most significant crocidolite deposits were found in the Transvaal Supergroup, with major mining operations in the Northern Cape province and the Penge region.[6][7] The seams occur at specific horizons within the Precambrian banded ironstones.[6]

-

Australia : Western Australia, particularly the Wittenoom Gorge, was a major producer of crocidolite.[4][13]

-

Bolivia : Commercial deposits of crocidolite were also mined in Bolivia.[1][11]

-

Other Occurrences : Minor deposits have been noted in other regions, including China.[1]

Crocidolite is found in association with other minerals characteristic of BIFs, such as quartz, hematite, magnetite, stilpnomelane, and minnesotaite.[1][6]

Experimental Protocols for Characterization

The characterization of crocidolite deposits and their host rocks involves a suite of standard geological and mineralogical techniques. The methodologies below are commonly cited in studies of asbestos-bearing rocks.[10][14]

Polarized Light Microscopy (PLM)

-

Objective : To identify asbestos minerals based on their unique optical properties.

-

Methodology :

-

Visible asbestos fibers are carefully extracted from the host rock sample.

-

The fibers are mounted on a glass slide.

-

A drop of a refractive index oil (e.g., eugenol, n = 1.54) is applied to the fibers, and a cover slip is placed over them.[10]

-

The slide is examined using a polarized light microscope.

-

Identification is based on properties such as morphology (straight, needle-like fibers), color, pleochroism (color change with orientation), and birefringence.[10]

-

X-ray Diffraction (XRD)

-

Objective : To determine the precise mineral composition of a rock sample and identify the crystalline structure of the asbestos fibers.

-

Methodology :

-

A representative sample of the host rock or extracted fibers is ground to a fine, homogeneous powder.

-

The powder is mounted onto a sample holder.

-

The sample is analyzed using an X-ray diffractometer, which bombards the sample with X-rays at various angles.

-

The resulting diffraction pattern is compared to standard patterns in a mineralogical database (e.g., ICDD) for identification.

-

Quantitative analysis, including determining the abundance of each mineral phase, can be performed using techniques like Rietveld refinement.[10][14]

-

X-ray Fluorescence (XRF)

-

Objective : To determine the bulk elemental composition (major and trace elements) of the asbestos and its host rock.

-

Methodology :

-

The rock or fiber sample is prepared as either a pressed powder pellet or a fused glass bead.

-

The sample is irradiated with high-energy X-rays in an XRF spectrometer.

-

The atoms in the sample emit secondary (fluorescent) X-rays characteristic of each element present.

-

The spectrometer detects the energy and intensity of the emitted X-rays to quantify the concentration of each element. This data is crucial for understanding the geochemical environment of formation.[10][15]

-

The following diagram outlines a typical experimental workflow for the characterization of a potential crocidolite-bearing rock sample.

Caption: Experimental workflow for crocidolite characterization.

Conclusion

The formation of crocidolite is a geologically constrained process, primarily occurring within Precambrian banded iron formations subjected to high-pressure, low-temperature metamorphism and sodium-rich hydrothermal activity.[1][4][9] Its occurrence is limited to a few major deposits globally, most of which are now inactive.[11] A thorough understanding of its geological origins, facilitated by standard analytical techniques such as PLM, XRD, and XRF, is essential for identifying and assessing the risks associated with remaining natural deposits and legacy mining sites.

References

- 1. aiohomeservices.com [aiohomeservices.com]

- 2. Asbestos - Wikipedia [en.wikipedia.org]

- 3. Crocidolite | Asbestos, Fibrous & Blue | Britannica [britannica.com]

- 4. How is Asbestos Formed? [kdasbestos.co.uk]

- 5. Crocidolite Asbestos | Fe2H16Mg3Na2O24Si8+14 | CID 86278622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. geosolve-inc.com [geosolve-inc.com]

- 12. Asbestos: Geology of a sinister mineral. [gondwanatalks.com]

- 13. envirohomepro.com [envirohomepro.com]

- 14. researchgate.net [researchgate.net]

- 15. jetir.org [jetir.org]

A Historical Overview of Crocidolite Asbestos: From Mine to Malignancy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Crocidolite, commonly known as blue asbestos, is a fibrous form of the amphibole mineral riebeckite.[1] Historically valued for its tensile strength, chemical inertness, and heat resistance, it was mined and utilized extensively throughout the 20th century. However, its legacy is now defined by its potent carcinogenicity, being widely regarded as the most hazardous type of asbestos.[2][3][4] This guide provides a comprehensive historical overview of crocidolite mining and use, with a focus on quantitative data, experimental methodologies, and the molecular pathways underlying its toxicity.

A Global History of Crocidolite Mining

The commercial mining of crocidolite asbestos was geographically concentrated in a few key locations, primarily South Africa and Australia. These regions were the dominant suppliers to the global market for much of the 20th century.

South Africa: The Epicenter of Crocidolite Production

South Africa was the world's leading producer of crocidolite, with mining operations commencing in the Northern Cape region as early as 1893.[5][6] The industry saw significant expansion throughout the first half of the 20th century, driven by wartime demand for materials with high tensile strength and insulation properties.[5] Production peaked in 1977, after which a sharp decline occurred due to growing health concerns and stricter international regulations.[7][8] By 1992, production had fallen dramatically, and the country eventually ceased all crocidolite mining.[7]

Australia: The Wittenoom Tragedy

In Western Australia, the mining of crocidolite was centered around the town of Wittenoom, from the 1930s until the mine's closure in 1966.[9][10] While Australian production was smaller than South Africa's, the Wittenoom mine is infamous for the devastating health impact it had on its workers and residents, becoming one of the worst industrial disasters in the country's history.[11]

Other Notable Mining Locations

Bolivia and China also had primary deposits of crocidolite, though their production levels were less significant on a global scale.[1]

Quantitative Overview of Crocidolite Mining

The following tables summarize the available quantitative data on crocidolite production from its primary sources.

| Location | Operational Years | Peak Production Year | Peak Production (Metric Tons) | Total Estimated Production (Metric Tons) | Key Mining Areas |

| South Africa | 1893 - c. 1996 | 1977 | ~181,400 | > 3,000,000 | Northern Cape (Prieska, Kuruman), Limpopo (Penge) |

| Australia | 1937 - 1966 | 1962 | ~15,868 | ~150,000 | Wittenoom, Western Australia |

| Bolivia | Commercially Mined | - | - | - | Cochabamba |

| China | Commercially Mined | - | - | - | - |

Note: Precise total production figures are difficult to ascertain due to historical record-keeping practices. The data presented is based on available public records and historical reports.

Industrial Applications of Crocidolite

Crocidolite's physical properties made it a desirable component in a wide range of industrial and commercial products. Its high tensile strength and resistance to acids were particularly valued.

Primary Uses:

-

Asbestos-Cement Products: Crocidolite was frequently mixed with cement to create durable and weather-resistant building materials, such as corrugated sheets, pipes, and flat panels.[1][3]

-

Thermal Insulation: Its excellent insulating properties led to its use in high-pressure steam engine insulation, pipe lagging, and spray-applied fireproofing.[1][8]

-

Specialized Textiles: The fibers were woven into textiles for use as electrical insulation, ropes, and blankets.[1]

-

Gaskets and Seals: Its chemical resistance made it suitable for use in acid-resistant gaskets and chemical seals.[1]

-

Military and Naval Applications: Due to its fire-resistant and insulating properties, crocidolite was used extensively on naval ships for insulating pipes, boilers, and machinery.[11] It was also a component in some military gas mask filters.[6]

While it is known that asbestos-cement products accounted for a significant portion of overall asbestos consumption, a precise quantitative breakdown of crocidolite use by industry is not well-documented in publicly available records.

The Path to Regulation and Prohibition

The recognition of the severe health risks associated with asbestos, and crocidolite in particular, led to a gradual but eventual global movement towards regulation and prohibition.

Timeline of Key Regulatory Events:

-

1970: A voluntary ban on the import of crocidolite was introduced in the UK.[7]

-

1985: The UK's Asbestos (Prohibitions) Regulations banned the import, supply, and use of both crocidolite and amosite asbestos.[7]

-

Late 1980s: The health risks associated with asbestos exposure began to be taken more seriously in the United States, leading to increased regulations.[2]

-

1999: A comprehensive ban on all types of asbestos, including crocidolite, came into force in the UK.[7][12]

-

2003: Australia implemented a full ban on asbestos.[1]

Many other countries have since followed suit with national bans on asbestos, although its use continues in some parts of the world.[1]

Experimental Protocols for Crocidolite Identification

The accurate identification and quantification of crocidolite fibers in materials and biological samples are critical for risk assessment and research. Several analytical techniques are employed for this purpose.

Polarized Light Microscopy (PLM)

-

Methodology: PLM is a widely used method for identifying asbestos in bulk building materials. It utilizes the unique optical properties of different asbestos minerals. Crocidolite is identified by its characteristic blue color, pleochroism (color change with rotation in polarized light), and other optical properties such as refractive indices and sign of elongation. Samples are typically mounted in a refractive index liquid and examined under a polarized light microscope.

Transmission Electron Microscopy (TEM)

-

Methodology: TEM offers higher resolution than PLM and is the preferred method for identifying asbestos fibers in air, water, and biological tissues. It can distinguish between different asbestos fiber types based on their morphology, crystal structure (through selected area electron diffraction - SAED), and elemental composition (through energy-dispersive X-ray spectroscopy - EDS). For tissue analysis, samples are typically digested to remove organic matter, and the remaining inorganic fibers are deposited on a TEM grid for analysis.

Infrared (IR) Spectroscopy

-

Methodology: IR spectroscopy can be used for both qualitative and quantitative analysis of asbestos types, including crocidolite.[1][2] Crocidolite has a characteristic IR spectrum that allows for its identification. For quantitative analysis, the optical density of specific absorption bands is measured and compared to standards. This method can be applied to analyze asbestos content in materials like asbestos-cement products.[1][2]

X-Ray Diffraction (XRD)

-

Methodology: XRD is another technique used for the quantitative analysis of asbestos in bulk samples. It identifies minerals based on their unique crystal structure, which produces a characteristic diffraction pattern when exposed to X-rays. The intensity of the diffraction peaks can be used to quantify the amount of each mineral present in a sample.

Molecular Mechanisms of Crocidolite-Induced Disease

Exposure to crocidolite fibers is strongly linked to the development of serious diseases, including asbestosis, lung cancer, and malignant mesothelioma.[1] The underlying molecular mechanisms are complex and involve multiple signaling pathways.

The Role of Reactive Oxygen Species (ROS)

A central mechanism of crocidolite toxicity is the generation of reactive oxygen species (ROS).[1][11][13] The iron content of crocidolite fibers is believed to catalyze the production of highly reactive hydroxyl radicals from superoxide anions and hydrogen peroxide, which are generated by macrophages during attempts to phagocytose the fibers.[1] This oxidative stress leads to cellular damage, including lipid peroxidation and DNA damage.[2][11]

Activation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation and cell survival.[7][14] Studies have shown that crocidolite exposure leads to the activation of the NF-κB signaling pathway.[2][5][7] This activation is thought to be a protective response against the cytotoxic effects of the fibers, promoting the survival of damaged cells and potentially contributing to the development of cancer.[8][14]

Dysregulation of the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[15] Research has demonstrated that crocidolite fibers can interact with and activate the EGFR, leading to the downstream activation of pathways such as the ERK/MAPK cascade.[15][16] This aberrant activation can promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death), contributing to the carcinogenic process.[15][16] The activation of NF-κB by crocidolite has also been shown to be linked to EGFR signaling.[7][14]

References

- 1. Role of reactive oxygen metabolites in this compound toxicity to mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Possible role of lipid peroxidation in the induction of NF-kappa B and AP-1 in RFL-6 cells by this compound: evidence following protection by vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-induced signal pathway dysregulation in mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Asbestos Exposure on the Frequency of EGFR Mutations and ALK/ROS1 Rearrangements in Patients With Lung Adenocarcinoma: A Multicentric Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 6. Cellular defense mechanisms against asbestos fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TNF-α inhibits asbestos-induced cytotoxicity via a NF-κB-dependent pathway, a possible mechanism for asbestos-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits pentose phosphate oxidative pathway and glucose 6-phosphate dehydrogenase activity in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the genotoxicity of this compound in mammalian cells: implication from mutation patterns induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reactive oxygen species a double-edged sword for mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. journals.physiology.org [journals.physiology.org]

crocidolite asbestos crystal structure and chemical formula

An In-depth Technical Guide to the Crystal Structure and Chemical Formula of Crocidolite Asbestos

Introduction

Crocidolite, commonly known as blue asbestos, is a fibrous form of the amphibole mineral riebeckite.[1][2][3] It is distinguished by its characteristic blue color and is considered one of the most hazardous types of asbestos due to its physical and chemical properties.[2] This technical guide provides a comprehensive overview of the chemical formula, crystal structure, and the analytical methods used to characterize crocidolite, intended for researchers, scientists, and professionals in drug development.

Chemical Formula and Composition

Crocidolite is a sodium iron silicate, belonging to the amphibole group of minerals.[2][4] Its idealized chemical formula is Na₂Fe²⁺₃Fe³⁺₂Si₈O₂₂(OH)₂ .[1][2] However, as a naturally occurring mineral, its composition can vary due to ionic substitutions. Notably, magnesium (Mg) can substitute for iron (Fe), leading to a chemical formula range represented as Na₂Mg₁.₅Fe²⁺₁.₅Fe³⁺₂--INVALID-LINK--₂ to Na₂Fe²⁺₃Fe³⁺₂--INVALID-LINK--₂.[5] The presence of sodium is a key characteristic of crocidolite's chemistry.[5]

Table 1: Chemical Composition of Crocidolite

| Element | Symbol | Typical Weight % Range | Role in Structure |

| Sodium | Na | Variable | Occupies the 'A' site in the amphibole structure |

| Iron (Ferrous) | Fe²⁺ | Variable | Occupies octahedral sites |

| Iron (Ferric) | Fe³⁺ | Variable | Occupies octahedral sites |

| Silicon | Si | ~48-52% (as SiO₂) | Forms the core silicate double chains |

| Oxygen | O | ~42-45% | Primary anionic component |

| Hydrogen | H | <1% (as OH) | Present as hydroxyl groups |

Note: Weight percentages are approximate and can vary based on the specific mineral sample.

Crystal Structure

Crocidolite possesses a monoclinic crystal system and is classified as a double-chain silicate, which is characteristic of amphibole minerals.[2][4][5] The fundamental building block of this structure is the silicon-oxygen tetrahedron (SiO₄). These tetrahedra link together to form long, linear double chains that extend parallel to the c-crystallographic axis. This chain-like arrangement is the primary reason for the mineral's fibrous nature.[4]

The fibers are typically very fine, straight, and brittle, with diameters often less than 0.2 micrometers.[2][6] High-resolution transmission electron microscopy reveals that this compound is composed of bundles of these elementary fibrils.[6]

Table 2: Crystallographic and Physical Properties of Crocidolite

| Property | Value / Description |

| Crystal System | Monoclinic[2][5] |

| Mineral Group | Amphibole[2][3] |

| Structure | Double-chain silicate[4][5] |

| Space Group | C2/m |

| Lattice Parameters | a ≈ 9.7 Å, b ≈ 18.0 Å, c ≈ 5.3 Å, β ≈ 104° |

| Fiber Elongation | Parallel to the c-axis[6] |

| Color | Blue to blue-gray[2] |

| Hardness (Mohs) | 5–6[2] |

| Density | 3.2–3.3 g/cm³[2] |

| Fiber Diameter | Typically < 0.2 µm to 0.5 µm[2][6] |

Experimental Protocols for Characterization

The identification and detailed characterization of crocidolite rely on a combination of analytical techniques that probe its morphology, crystal structure, and elemental composition.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for asbestos analysis, providing high-magnification imaging and structural information.[7][8]

-

Methodology :

-

Sample Preparation : Air or bulk samples are prepared by depositing particulate matter onto a TEM grid, often using a direct transfer technique from a filter membrane.[9] For bulk materials, a thin section is prepared using ion milling.[6]

-

Imaging : The TEM is operated at high magnification (e.g., 20,000X or higher) to observe the morphology of the fibers.[7] Crocidolite appears as straight, needle-like fibers.[5]

-

Selected Area Electron Diffraction (SAED) : By focusing the electron beam on a single fiber, a diffraction pattern is generated. This pattern is characteristic of the crystal structure. For crocidolite, SAED patterns show a characteristic layer-line spacing of approximately 5.3 Å (0.53 nm), corresponding to the repeat distance along the c-axis.[5]

-

Energy Dispersive X-ray Spectroscopy (EDX or EDAX) : This analysis provides the elemental composition of the fiber, confirming the presence of sodium, iron, and silicon, which is characteristic of crocidolite.[7][10]

-

X-Ray Diffraction (XRD)

XRD is a primary method for identifying and quantifying crystalline materials, including asbestos in bulk samples.[11]

-

Methodology :

-

Sample Preparation : A bulk or settled dust sample is ground to a fine powder (e.g., fiber lengths less than 3.5 microns) to minimize preferred orientation effects.[11] The powder is then packed into a sample holder.

-

Data Acquisition : The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

-

Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the material. The pattern is compared to standard diffraction patterns from databases (e.g., JCPDS) to confirm the presence of crocidolite.[12] Quantitative analysis can be performed by measuring the intensity of specific diffraction peaks, often using an internal standard like quartz.[11]

-

Polarized Light Microscopy (PLM)

PLM is a widely used technique for the initial screening of bulk asbestos samples. It utilizes the interaction of polarized light with the crystalline material to determine optical properties.

-

Methodology :

-

Sample Preparation : A small portion of the bulk sample is mounted on a glass slide in a refractive index oil that matches the approximate refractive index of crocidolite (1.670-1.717).[5]

-

Analysis : The sample is observed under a polarizing microscope. For crocidolite, key identifying features include its distinct blue color and strong pleochroism (color change upon rotation). It also exhibits a negative sign of elongation, which is a characteristic optical property.[5]

-

Logical Relationships in Crocidolite Characterization

The following diagram illustrates the relationship between crocidolite's fundamental properties and the methods used for its identification.

Crocidolite: From properties to analytical identification.

References

- 1. Asbestos - Wikipedia [en.wikipedia.org]

- 2. aiohomeservices.com [aiohomeservices.com]

- 3. Crocidolite | Asbestos, Fibrous & Blue | Britannica [britannica.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. EMSL | this compound [emsl.com]

- 6. minsocam.org [minsocam.org]

- 7. Asbestos Testing TEM | Transmission Electron Microscopy | TEM Environmental, Glendale Hieghts, IL [tem-inc.com]

- 8. microscope.com [microscope.com]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Riebeckite Asbestos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riebeckite asbestos, a member of the amphibole group of silicate minerals, is characterized by its fibrous habit, known commercially as crocidolite or blue asbestos.[1][2] Its unique physical and chemical properties, including high tensile strength and resistance to heat and acids, have led to its use in various industrial applications. However, its needle-like fibers are also associated with significant health hazards.[2] This guide provides a comprehensive overview of the core physical and chemical characteristics of riebeckite asbestos, details the standard analytical methodologies for its identification and characterization, and presents quantitative data in a structured format for ease of reference.

Chemical Characteristics

Riebeckite is a sodium-iron silicate hydroxide with an idealized chemical formula of Na₂(Fe²⁺₃Fe³⁺₂)Si₈O₂₂(OH)₂.[1] It is part of a solid-solution series with magnesioriebeckite, where iron is substituted by magnesium.[3] The presence of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron is a notable feature of its chemistry.[4] The asbestiform variety, crocidolite, is characterized by its high sodium and iron content.

Chemical Composition

The chemical composition of riebeckite asbestos can vary depending on its geological origin. The following table summarizes a representative chemical composition based on electron microprobe analysis.

| Oxide | Weight % |

| SiO₂ | 50.45 - 52.90 |

| Fe₂O₃ | 17.20 - 17.52 |

| FeO | 17.90 - 17.95 |

| Na₂O | 6.80 - 6.85 |

| MgO | 0.05 - 2.96 |

| CaO | 0.08 - 0.12 |

| Al₂O₃ | 1.96 |

| K₂O | 1.48 |

| TiO₂ | 0.14 - 0.57 |

| MnO | 1.40 |

| Li₂O | 0.54 |

| F | 2.58 |

| H₂O⁺ | 0.87 |

Note: Data compiled from multiple sources. The exact composition can vary between samples.

Thermal Properties

The thermal decomposition of riebeckite asbestos involves dehydroxylation at elevated temperatures, leading to changes in its crystal structure and the formation of new mineral phases.[5][6] The dehydroxylation process for crocidolite generally occurs in the temperature range of 400-650°C.[5] Above 800°C, it undergoes recrystallization, forming phases such as aegirine, cristobalite, and hematite.[6]

| Property | Value/Description |

| Decomposition Temperature | Decomposes, does not have a true melting point.[7] |

| Dehydroxylation Range | 400 - 650°C[5] |

| Recrystallization Temperature | > 800°C[6] |

Physical and Optical Characteristics

Riebeckite asbestos is distinguished by its characteristic blue color and silky luster in its fibrous form.[4] The fibers are typically long, thin, and straight.[8]

Physical Properties

The key physical properties of riebeckite asbestos are summarized in the table below.

| Property | Value/Description |

| Color | Dark blue to black[4] |

| Luster | Vitreous to silky in fibrous forms[4] |

| Transparency | Translucent[4] |

| Cleavage | Perfect in two directions at approximately 56° and 124°[4] |

| Hardness (Mohs scale) | 5 - 6[4] |

| Specific Gravity | 3.2 - 3.4[4] |

| Streak | Blue-gray[4] |

| Fiber Characteristics | Long, thin, straight, and brittle fibers[2][8] |

Optical Properties

The optical properties of riebeckite asbestos are crucial for its identification using polarized light microscopy. It exhibits strong pleochroism, appearing in different shades of blue when viewed from different angles under polarized light.[8]

| Property | Value/Description |

| Refractive Indices | nα = 1.680–1.698, nβ = 1.683–1.700, nγ = 1.685–1.706[9] |

| Birefringence | Low (δ = 0.005–0.008)[9] |

| Pleochroism | Strong; X = blue, indigo; Y = yellowish green, yellow-brown; Z = dark blue |

| Sign of Elongation | Negative (length-fast)[8] |

Crystallographic Characteristics

Riebeckite asbestos belongs to the monoclinic crystal system and is a member of the amphibole group, which is characterized by a double-chain silicate structure.[3][4]

Crystal Structure

The fundamental structure of amphiboles consists of two parallel silicate chains. This double-chain structure is responsible for the elongated and fibrous nature of the mineral.

Unit Cell Parameters

The following table presents the unit cell dimensions for riebeckite.

| Parameter | Value |

| Crystal System | Monoclinic[4] |

| Space Group | C2/m[9] |

| a | 9.76 Å[9] |

| b | 18.04 Å[9] |

| c | 5.33 Å[9] |

| β | 103.59°[9] |

| Z | 2[9] |

Experimental Protocols for Characterization

The identification and characterization of riebeckite asbestos are primarily performed using Polarized Light Microscopy (PLM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

Polarized Light Microscopy (PLM)

PLM is a widely used technique for the initial identification of asbestos in bulk materials, based on the unique optical properties of the mineral fibers. The EPA 600/R-93/116 method is a standard protocol.

Methodology:

-

Sample Preparation: A small, representative portion of the bulk material is placed on a glass slide. A drop of a refractive index liquid is added to immerse the sample, and a coverslip is placed on top.[10]

-

Microscopic Examination: The slide is examined under a polarized light microscope.

-

Observation of Optical Properties: The analyst observes key optical properties, including:

-

Morphology: Asbestiform minerals typically appear as bundles of fibers that are curved or straight, with splayed ends.

-

Color and Pleochroism: Riebeckite asbestos exhibits distinct pleochroism, changing from blue to grayish-blue as the stage is rotated.[11]

-

Refractive Index: The refractive indices of the fibers are determined by comparing them to the refractive index of the immersion oil using the Becke line method or dispersion staining.[11]

-

Extinction Angle: The angle at which the fiber becomes dark between crossed polarizers is measured. Asbestos fibers typically have a parallel or near-parallel extinction angle.

-

Sign of Elongation: This is determined using a first-order red plate compensator. Riebeckite is length-fast.[8]

-

-

Quantification: The percentage of asbestos in the sample is estimated visually or by a point-counting method.[12]

Transmission Electron Microscopy (TEM)

TEM is the most sensitive method for identifying asbestos fibers, especially very thin ones, and provides detailed information on their morphology, crystal structure, and elemental composition. The NIOSH 7402 method is a standard protocol for the analysis of airborne fibers.[13]

Methodology:

-

Sample Preparation: For bulk materials, a portion of the sample is ground and suspended in a liquid. A drop of the suspension is then placed on a TEM grid. For air samples, a portion of the filter cassette is prepared using a direct transfer method.

-

TEM Analysis: The grid is placed in the TEM for analysis. The analysis involves:

-

Imaging: The morphology of the fibers is observed at high magnification (typically >10,000x). Asbestos fibers are identified by their parallel sides and high aspect ratio (length to width ratio, typically ≥ 3:1).[13]

-

Selected Area Electron Diffraction (SAED): A focused electron beam is diffracted by the crystal lattice of a single fiber, producing a unique diffraction pattern. This pattern provides information about the crystal structure and is used to identify the mineral.

-

Energy-Dispersive X-ray Spectroscopy (EDS): The electron beam excites atoms in the fiber, causing them to emit X-rays with energies characteristic of the elements present. EDS analysis provides the elemental composition of the fiber, which is used to confirm the asbestos type.

-

-

Fiber Counting: Fibers meeting specific criteria for size and morphology are counted to determine the concentration of asbestos.[13]

X-ray Diffraction (XRD)

XRD is used to identify the mineral phases present in a bulk material based on their unique crystal structure. The NIOSH 9000 method is a standard protocol for the analysis of chrysotile asbestos, but the principles are applicable to other asbestos types.

Methodology:

-

Sample Preparation: A representative portion of the bulk sample is ground to a fine, uniform powder. The powder is then packed into a sample holder.

-

XRD Analysis: The sample is placed in an X-ray diffractometer. A beam of X-rays is directed at the sample, and the instrument measures the angles and intensities of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is analyzed. The positions and relative intensities of the diffraction peaks are compared to a database of known mineral patterns to identify the crystalline phases present in the sample.

-

Quantification: The concentration of asbestos can be determined by measuring the intensity of its characteristic diffraction peaks and comparing them to those of standards.

Conclusion

The physical and chemical characteristics of riebeckite asbestos are well-defined, enabling its identification and characterization through a combination of analytical techniques. A thorough understanding of these properties and the associated experimental protocols is essential for researchers, scientists, and drug development professionals working in fields where asbestos exposure is a concern. The data and methodologies presented in this guide provide a foundational resource for the accurate assessment of this hazardous material.

References

- 1. nelac-institute.org [nelac-institute.org]

- 2. cdc.gov [cdc.gov]

- 3. NIOSH 9000 [sigmaaldrich.com]

- 4. NIOSH 9000 [sigmaaldrich.com]

- 5. eastrockhilltownship.org [eastrockhilltownship.org]

- 6. Page:NIOSH Manual of Analytical Methods - 7402.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 7. aqmd.gov [aqmd.gov]

- 8. scribd.com [scribd.com]

- 9. cdc.gov [cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdc.gov [cdc.gov]

- 12. Page:NIOSH Manual of Analytical Methods - 9000.pdf/4 - Wikisource, the free online library [en.wikisource.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Asbestos - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biopersistence of Crocidolite Fibers in Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biopersistence of crocidolite asbestos fibers within lung tissue. Crocidolite, a fibrous amphibole silicate, is known for its high resistance to clearance from the lungs, a key factor contributing to its pathogenicity and the development of diseases such as asbestosis, lung cancer, and malignant mesothelioma. This document details the quantitative aspects of crocidolite biopersistence, outlines common experimental protocols for its assessment, and illustrates the key cellular signaling pathways initiated by its presence.

Data Presentation: Quantitative Analysis of Crocidolite Biopersistence

The biopersistence of crocidolite fibers is characterized by their slow clearance from the lung parenchyma. This is in stark contrast to other fibers like chrysotile, which are cleared more rapidly.[1][2] The following tables summarize quantitative data from various studies, providing insights into the long-term retention of crocidolite fibers.

| Parameter | Value | Species/Context | Source |

| Clearance Half-Life | ~6 years | Human (deceased crocidolite miners) | [3] |

| Clearance Half-Life | 50 months | Baboon | [4][5] |

| Clearance Half-Life | 72 months | Human (deceased crocidolite miners) | [4] |

| Clearance Half-Life | >400 days | Rat | [6] |

Table 1: Clearance Half-Life of Crocidolite Fibers

| Time Point | Fiber Retention (%) (Fibers > 20 µm) | Species | Source |

| 270 days | 37% | Rat | [7] |

| 365 days | 83% (17% cleared) | Rat | [8][9] |

| 545 days | 38% | Rat | [7] |

Table 2: Long-Term Retention of Long Crocidolite Fibers (>20 µm) in Rat Lungs

Studies have consistently shown that longer crocidolite fibers are retained in the lungs for more extended periods than shorter fibers.[8][9] This is likely due to the inability of alveolar macrophages to effectively phagocytose and clear longer fibers, a phenomenon known as "frustrated phagocytosis."[10] Over time, the mean length of the remaining crocidolite fibers in the lung can appear to increase as shorter fibers are preferentially cleared.[8][9] Unlike many man-made vitreous fibers, crocidolite fibers show no significant changes in their chemical composition or morphology over long periods in the lung.[8][9]

Experimental Protocols

The assessment of fiber biopersistence is crucial for toxicological evaluation. In vivo studies, primarily using rodent models, are the cornerstone for determining the long-term fate of inhaled fibers.

Key Experimental Methodologies

A typical experimental protocol for assessing the biopersistence of crocidolite fibers involves the following steps:

-

Fiber Preparation and Characterization:

-

Animal Models:

-

Exposure Methods:

-

Inhalation: Nose-only inhalation exposure is a common method to mimic human exposure. Rats are typically exposed for several hours a day for a period of days or weeks.[7][8]

-

Intratracheal Instillation: A bolus of fiber suspension is directly instilled into the trachea. This method is less physiologically representative than inhalation but is often used for screening purposes.[12]

-

-

Post-Exposure Monitoring and Sample Collection:

-

Lung Tissue Analysis:

-

Lung Digestion: The harvested lungs are digested to isolate the inorganic fibers. Low-temperature plasma ashing is a common technique used to remove organic material without altering the fibers.[13][14]

-

Fiber Counting and Sizing: The number and dimensions of the retained crocidolite fibers are determined using TEM or SEM coupled with energy-dispersive X-ray spectroscopy (EDS) for elemental analysis and confirmation of fiber type.[5][8][11]

-

-

Data Analysis:

-

The clearance kinetics and half-life of the fibers are calculated based on the fiber burden at different time points.

-

Changes in the size distribution of the retained fibers are also analyzed to understand the differential clearance of long versus short fibers.

-

Mandatory Visualization

Experimental Workflow and Cellular Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a biopersistence study and the key cellular signaling pathways activated by crocidolite fibers in lung tissue.

Cellular and Molecular Mechanisms of Crocidolite-Induced Pathology

The prolonged presence of crocidolite fibers in the lungs triggers a cascade of cellular and molecular events that contribute to inflammation, fibrosis, and carcinogenesis.

-

Oxidative Stress: Crocidolite fibers, particularly due to their iron content, can generate reactive oxygen species (ROS) through Fenton-like reactions on their surface.[15] ROS are also produced by alveolar macrophages during frustrated attempts to phagocytose long fibers.[10][16] This sustained oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage.[16]

-

Inflammasome Activation: Crocidolite fibers are potent activators of the NLRP3 inflammasome in macrophages and mesothelial cells.[10][17][18] This activation is often triggered by ROS generation and leads to the cleavage of pro-caspase-1 to active caspase-1.[10] Active caspase-1 then processes pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, secreted forms.[17][18]

-

Pro-inflammatory Cytokine Release: The release of IL-1β and IL-18 promotes a chronic inflammatory environment in the lungs.[17][18] This inflammatory milieu can also include other cytokines and chemokines, such as TNF-α, which further perpetuates the inflammatory response and can contribute to cell proliferation and survival.[15][19]

-

NF-κB Signaling: Asbestos fibers can activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[19][20] This activation contributes to the transcription of genes encoding pro-inflammatory cytokines.[19]

The interplay of these signaling pathways, driven by the biopersistence of crocidolite fibers, creates a microenvironment conducive to the development of asbestos-related diseases. Understanding these mechanisms is critical for the development of targeted therapies and preventative strategies for individuals at high risk of asbestos exposure.

References

- 1. Deposition and clearance of chrysotile asbestos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistence of natural mineral fibers in human lungs: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An estimate of the rate at which this compound fibres are cleared from the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Biopersistence of synthetic vitreous fibers and amosite asbestos in the rat lung following inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biopersistences of man-made vitreous fibers and crocidolite fibers in rat lungs following short-term exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biopersistence of man-made vitreous fibers and this compound in the rat lung following inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Innate Immune Activation Through Nalp3 Inflammasome Sensing of Asbestos and Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Biopersistence Study following Exposure to Chrysotile Asbestos Alone or in Combination with Fine Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinmedkaz.org [clinmedkaz.org]

- 13. An experimental approach to the evaluation of the biopersistence of respirable synthetic fibers and minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biopersistence of brazilian chrysotile asbestos following inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. libbyasbestos.org [libbyasbestos.org]

- 16. Asbestos Induces Oxidative Stress and Activation of Nrf2 Signaling in Murine Macrophages: Chemopreventive Role of the Synthetic Lignan Secoisolariciresinol Diglucoside (LGM2605) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asbestos and erionite prime and activate the NLRP3 inflammasome that stimulates autocrine cytokine release in human mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Synthetic Lignan Secoisolariciresinol Diglucoside Prevents Asbestos-Induced NLRP3 Inflammasome Activation in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.amegroups.cn [cdn.amegroups.cn]

- 20. Molecular Basis of Asbestos-Induced Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Weathering and Degradation of Crocidolite Asbestos

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crocidolite, a fibrous amphibole mineral commonly known as blue asbestos, is recognized for its significant health risks. While its durability is a key characteristic, crocidolite is not inert in the natural environment. Over time, it undergoes a series of slow weathering and degradation processes influenced by a combination of physical, chemical, and biological factors. These processes can alter the physicochemical properties of the fibers, including their surface chemistry, composition, and morphology, which may in turn affect their environmental fate and toxicity. This technical guide provides a comprehensive overview of the current understanding of the natural weathering and degradation of crocidolite asbestos, with a focus on the underlying mechanisms, influencing factors, and the resulting transformations of the mineral fibers. The information is compiled from various scientific studies and presented to aid researchers, scientists, and drug development professionals in understanding the long-term behavior of crocidolite in the environment.

Introduction to this compound

Crocidolite is a sodium-iron-magnesium silicate mineral with the idealized chemical formula Na₂Fe²⁺₃Fe³⁺₂Si₈O₂₂(OH)₂.[1] It is characterized by its straight, needle-like fibers, which contribute to its high tensile strength and resistance to heat and chemicals.[2][3] However, these same properties, particularly the fiber dimensions and biopersistence, are also linked to its carcinogenicity.[4][5] Natural weathering processes are the primary source of atmospheric asbestos, where crocidolite-bearing rocks are broken down, releasing fibers into the environment.[6] Understanding the subsequent degradation of these fibers is crucial for assessing long-term environmental and health risks.

Mechanisms of Crocidolite Weathering and Degradation

The natural degradation of crocidolite is a multifaceted process involving chemical, physical, and biological mechanisms that often act in concert.

Chemical Weathering

Chemical weathering of crocidolite primarily involves dissolution and alteration of its crystal structure, driven by interactions with water, acids, and other chemical species in the environment.

In aqueous environments, crocidolite undergoes slow dissolution, a process influenced by pH. Acidic conditions, such as those created by acid rain or organic acids from decaying plant matter and microbial activity, can accelerate the leaching of cations from the fiber structure.[7][8] Studies have shown that the leaching of crocidolite is faster than that of tremolite, another amphibole asbestos.[9] This incongruent dissolution, where certain elements are removed at different rates, leads to a change in the surface chemistry of the fibers.[9]

The primary cations leached from crocidolite include sodium (Na), magnesium (Mg), and iron (Fe).[9][10] The removal of these cations can create a silica-rich residual layer on the fiber surface.[9] While crocidolite is more resistant to acid attack than chrysotile, prolonged exposure to acidic environments can lead to significant alteration.[11]

The iron within the crocidolite structure (both Fe²⁺ and Fe³⁺) plays a crucial role in its reactivity. Weathering can induce redox alterations, particularly the oxidation of Fe²⁺ to Fe³⁺ at the fiber surface.[4] This process can be influenced by microbial activity, where microorganisms use the iron as an electron acceptor during respiration.[12][13] These redox changes can affect the surface reactivity and potentially the toxicity of the fibers.[4]

Physical Weathering

Physical weathering processes contribute to the breakdown of crocidolite-containing rocks and the further fragmentation of asbestos fibers. These processes include:

-

Freeze-thaw cycles: Water penetrating cracks in rocks can freeze and expand, exerting pressure that leads to rock fracture and the release of fibers.

-

Abrasion: Wind and water can carry abrasive particles that wear down rock surfaces, liberating asbestos fibers.

-

Wetting and drying cycles: Repeated wetting and drying can also contribute to the physical breakdown of asbestos-containing materials.

While these processes primarily act on the macro scale, they are critical for exposing crocidolite fibers to chemical and biological weathering agents.

Biological Weathering (Biodegradation)

Microorganisms play a significant role in the degradation of crocidolite, primarily through the production of organic acids and siderophores.

A variety of soil fungi and bacteria can produce organic acids such as oxalic, citric, and gluconic acid.[7][14] These acids can chelate and remove cations like iron from the crocidolite structure, leading to its gradual breakdown.[14] The effectiveness of different organic acids in degrading cementitious materials has been studied, indicating that the type of acid and the solubility of the resulting calcium salt are major factors.[15]

Some microorganisms produce siderophores, which are high-affinity iron-chelating compounds, to acquire iron from their environment.[16] Several soil fungi have been shown to remove iron from crocidolite fibers in vitro using this mechanism.[14] This process can significantly alter the surface chemistry and reactivity of the fibers.

Factors Influencing Crocidolite Degradation

The rate and extent of crocidolite degradation are influenced by a variety of environmental factors:

-

pH: Acidic conditions generally accelerate the dissolution and leaching of cations from crocidolite.[9]

-

Presence of Organic Acids: Organic acids produced by plants and microorganisms can enhance the weathering process through chelation.[7]

-

Microbial Activity: The types and abundance of soil microorganisms can significantly impact the rate of biodegradation.[1][14][17]

-

Temperature: Higher temperatures can increase the rate of chemical reactions, including dissolution and microbial metabolism.

-

Water Availability: Water is essential for most chemical and biological weathering processes.

-

Redox Potential: The redox conditions of the environment can influence the oxidation state of iron in the crocidolite structure.

Physicochemical Changes in Weathered Crocidolite

The weathering of crocidolite results in several measurable changes to its physical and chemical properties:

-

Surface Chemistry: Leaching of cations leads to a silica-rich and altered surface with a modified elemental composition.[9] This can also lead to the formation of a thin amorphous layer on the fiber surface.[7]

-

Fiber Morphology: While the fibrous nature of crocidolite is generally retained, weathering can lead to surface pitting and roughening.[3] In some cases, fragmentation of fibers can occur.[18]

-

Color: Heating, a form of alteration, can change the color of crocidolite to reddish-brown.[19]

-

Surface Charge: The leaching of cations can alter the surface charge of the fibers.[5]

-

Reactivity: The depletion of redox-active ions like iron can reduce the fiber's ability to generate hydroxyl radicals.[3]